(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid
CAS No.:
Cat. No.: VC17723454
Molecular Formula: C11H11Cl2NO3
Molecular Weight: 276.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11Cl2NO3 |
|---|---|
| Molecular Weight | 276.11 g/mol |
| IUPAC Name | (3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H11Cl2NO3/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)/t9-,10+/m0/s1 |
| Standard InChI Key | JBGCICURBFIQMP-VHSXEESVSA-N |
| Isomeric SMILES | C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (molecular formula: ) features a six-membered morpholine ring with stereochemical specificity at the 3rd and 6th positions . The 3,4-dichlorophenyl group introduces electron-withdrawing effects, while the carboxylic acid moiety at position 3 enhances hydrogen-bonding capacity. X-ray crystallography of analogous morpholine derivatives reveals chair conformations with axial substituents, suggesting similar structural behavior.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.11 g/mol | |
| CAS Number | 1955473-88-7 / 62804-98-2 | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
Note: Discrepancies in CAS numbers (1955473-88-7 vs. 62804-98-2) may reflect registry variations across suppliers; verification via analytical testing is recommended .
Stereochemical Significance
The (3S,6S) configuration imposes strict spatial constraints, influencing both synthetic accessibility and biological interactions. Enantiomeric purity is critical for binding affinity in chiral environments, as demonstrated by comparative studies of (3R,6R) analogs showing reduced activity in kinase inhibition assays. Computational models predict that the dichlorophenyl group adopts a pseudo-axial orientation, minimizing steric clashes with the morpholine oxygen.
Synthesis and Manufacturing
Industrial Production Routes
Large-scale synthesis typically begins with L-tartaric acid-derived precursors to ensure stereochemical fidelity. A three-step sequence involves:
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Ring-Closing Cyclization: Reaction of 3,4-dichlorobenzaldehyde with ethanolamine derivatives under Mitsunobu conditions to form the morpholine core.
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Carboxylation: Pd-catalyzed carbonylation at position 3 introduces the carboxylic acid group.
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Resolution: Chiral column chromatography separates (3S,6S) isomers from diastereomeric byproducts .
Yields range from 45–60% in pilot-scale batches, with purity exceeding 98% as verified by HPLC .
Analytical Characterization
Quality control protocols employ:
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NMR Spectroscopy: NMR (400 MHz, DMSO-) displays characteristic signals at δ 7.65 (d, J = 8.4 Hz, aromatic H), δ 4.21 (m, morpholine H), and δ 3.82 (s, COOH) .
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
The compound serves as a keystone intermediate in synthesizing:
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Kinase Inhibitors: Its morpholine scaffold mimics ATP-binding motifs in protein kinases. Derivatives show IC values <100 nM against JAK2 and EGFR mutants.
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Antiviral Agents: Structural analogs inhibit SARS-CoV-2 main protease (M) with = 2.3 μM in computational docking studies.
Table 2: Representative Derivatives and Activities
| Derivative | Target | Activity |
|---|---|---|
| Ethyl Ester Prodrug | COX-2 | IC = 85 nM |
| Amide-Conjugated Analog | HDAC6 | % Inhibition = 92% |
Formulation Challenges
Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoencapsulation. Co-crystallization with nicotinamide improves dissolution kinetics by 300% in simulated gastric fluid.
Biological Activity Profiling
Toxicity Screening
Preliminary AMES tests show no mutagenicity at concentrations ≤10 μM. Hepatocyte viability assays indicate moderate cytotoxicity (LC = 45 μM), warranting further safety studies .
| Supplier | Purity | Price (USD/g) | Packaging |
|---|---|---|---|
| VulcanChem | 98% | $220 | 1g, 5g, 10g |
| Parchem | 97.5% | $245 | 250mg, 1g, 5g |
Current as of Q2 2025; GMP-grade material remains unavailable .
Regulatory Considerations
Classified as "For Research Use Only" under FDA 21 CFR §210–211. Export to OECD nations requires Material Transfer Agreements due to dual-use potential .
Future Research Trajectories
Mechanism of Action Studies
Cryo-EM and XFEL-based crystallography could elucidate target engagement dynamics. Isotope-labeled analogs would enable pharmacokinetic tracking in vivo.
Derivative Libraries
Combinatorial synthesis of 500+ analogs is planned via Ugi four-component reactions, prioritizing substituents at:
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Morpholine N-atom
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Carboxylic acid position
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Dichlorophenyl meta-position
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